(3-Methoxyphenyl)glyoxylic acid
Overview
Description
(3-Methoxyphenyl)glyoxylic acid is an organic compound that features a methoxy group attached to a phenyl ring, which is further connected to a glyoxylic acid moiety
Mechanism of Action
Target of Action
Glyoxylic acid, a related compound, interacts with several targets such as malate synthase g and isocitrate lyase . These enzymes play crucial roles in the glyoxylate cycle and the tricarboxylic acid cycle .
Mode of Action
Glyoxylic acid is known to participate in the glyoxylate cycle, which operates as an anaplerotic route for replenishing the tricarboxylic acid cycle during growth on fatty acid substrates .
Biochemical Pathways
(3-Methoxyphenyl)glyoxylic acid likely affects several biochemical pathways. Glyoxylic acid, for instance, is involved in the Glycine and Serine Metabolism, Alanine Metabolism, and other metabolic pathways . The downstream effects of these pathways can vary widely, influencing everything from energy production to amino acid synthesis.
Result of Action
The action of glyoxylic acid can lead to the formation of succinate and glyoxylate from isocitrate , which are key components of several metabolic pathways.
Action Environment
It’s worth noting that the suzuki–miyaura coupling reaction, which involves organoboron reagents, is known for its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents . This might suggest that this compound could also exhibit similar properties.
Biochemical Analysis
Biochemical Properties
It is known that glyoxylic acid, from which (3-Methoxyphenyl)glyoxylic acid is derived, plays a crucial role in various metabolic pathways . It can be assumed that this compound might interact with enzymes, proteins, and other biomolecules in a similar manner. The nature of these interactions could be influenced by the methoxyphenyl group present in the molecule.
Cellular Effects
A study has shown that glyoxylic acid, an α-keto acid metabolite derived from glycine, promotes myogenesis in C2C12 cells . It is plausible that this compound might have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well established. It is known that glyoxylic acid is involved in several metabolic pathways . It is possible that this compound exerts its effects at the molecular level through similar pathways, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well studied. It is known that the minimum lethal dose of undiluted ethylene glycol, a related compound, varies across different species
Metabolic Pathways
This compound is likely involved in metabolic pathways similar to those of glyoxylic acid. Glyoxylic acid is known to be involved in the glyoxylate cycle, a variation of the tricarboxylic acid cycle . This cycle is crucial for the conversion of acetyl-CoA to succinate for the synthesis of carbohydrates .
Transport and Distribution
It is known that glyoxylic acid is rapidly absorbed from the gastrointestinal tract . It is plausible that this compound might have similar transport and distribution characteristics.
Subcellular Localization
It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms . It is plausible that this compound might have similar subcellular localization patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Methoxyphenyl)glyoxylic acid can be synthesized through several methods. One common approach involves the reaction of methyl-phenoxide with glyoxylic acid in the presence of sulfuric acid, iodine, and red phosphorus. The reaction is typically carried out in glacial acetic acid at elevated temperatures . Another method involves the reaction of glyoxylic acid with 1,2-methylenedioxybenzene under microwave radiation .
Industrial Production Methods
Industrial production of glyoxylic acid, a key precursor for this compound, involves the ozonolysis of maleic acid or the oxidation of glyoxal. These methods are widely used due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)glyoxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include vanillin, which is produced through the oxidative decarboxylation of vanillyl mandelic acid .
Scientific Research Applications
(3-Methoxyphenyl)glyoxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It plays a role in the study of metabolic pathways involving aromatic compounds.
Industry: Used in the production of flavoring agents like vanillin.
Comparison with Similar Compounds
Similar Compounds
Glyoxylic acid: A simpler analog that lacks the methoxyphenyl group.
Vanillic acid: Contains a similar aromatic structure but with different functional groups.
Ferulic acid: Another aromatic compound with a methoxy group but different overall structure
Uniqueness
Its methoxy group enhances its stability and reactivity compared to simpler analogs .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-2-oxoacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXXIWFTHWCOPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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